2,4,7-Trihydroxy-9,10-dihydrophenanthrene
Overview
Description
Scientific Research Applications
Antioxidant Activities
2,4,7-Trihydroxy-9,10-dihydrophenanthrene has been identified in various natural sources and exhibits significant antioxidant activities. In a study by Guo et al. (2007), compounds including 2,4,7-trihydroxy-9,10-dihydrophenanthrene were isolated from the plant Pholidota yunnanensis and demonstrated substantial DPPH free radical scavenging activity, suggesting their potential as natural antioxidants (Guo, Wang, Wang, Kitanaka, & Yao, 2007).
Chemical Structure and Synthesis
Research in chemical synthesis has identified 2,4,7-trihydroxy-9,10-dihydrophenanthrene as a notable compound. For example, the work by Barton et al. (1980) on the radical decarboxylation of carboxylic acids into hydrocarbons showcases the synthesis and transformation of similar dihydrophenanthrene compounds, which underscores the importance of these compounds in organic synthesis and chemical studies (Barton, Dowlatshahi, Motherwell, & Villemin, 1980).
Biological Activities
Several studies have explored the diverse biological activities of dihydrophenanthrenes, including compounds structurally similar to 2,4,7-trihydroxy-9,10-dihydrophenanthrene. For instance, in the research by Yang et al. (2007), dihydrophenanthrenes isolated from Dendrobium nobile stems were found to possess antifibrotic activity, indicating their potential in developing treatments for fibrotic diseases (Yang, Sung, & Kim, 2007).
Antifungal and Cytotoxic Properties
Research has also highlighted the antifungal and cytotoxic properties of dihydrophenanthrenes. Freitas et al. (2015) investigated new dihydrophenanthrenes and found that certain compounds exhibited significant cytotoxicity against cancer cell lines and antifungal activity, suggesting their potential in developing new therapeutic agents (Freitas, Boaventura, Santos, Stehmann, Júnior, Lopes, Magalhães, Silva, & Resende, 2015).
Phytotoxicity and Allelopathic Effects
Dihydrophenanthrenes, including those structurally related to 2,4,7-trihydroxy-9,10-dihydrophenanthrene, have been shown to possess phytotoxicity and allelopathic effects. DellaGreca et al. (2002) identified compounds from Juncus acutus that displayed significant in vitro phytotoxicity against aquatic microalgae, highlighting their potential application in studying plant interactions and allelopathy (DellaGreca, Fiorentino, Isidori, Lavorgna, Monaco, Previtera, & Zarrelli, 2002).
Future Directions
properties
IUPAC Name |
9,10-dihydrophenanthrene-2,4,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-13(17)14(9)12/h3-7,15-17H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQKVXUXKVNUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)C(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trihydroxy-9,10-dihydrophenanthrene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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